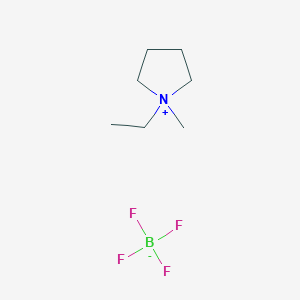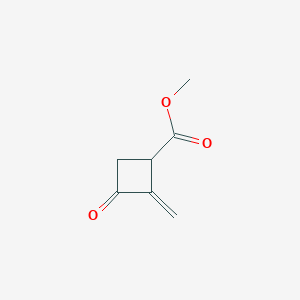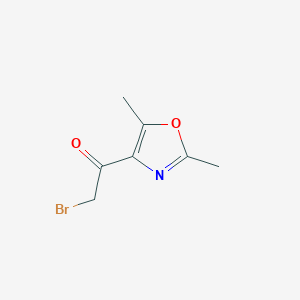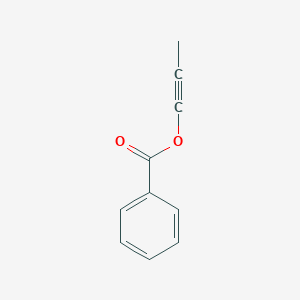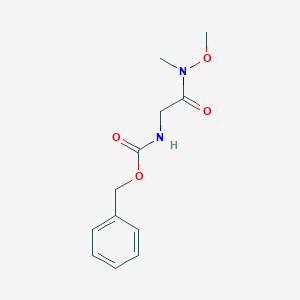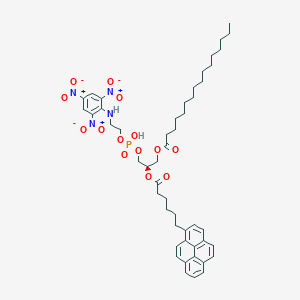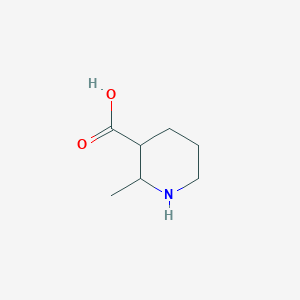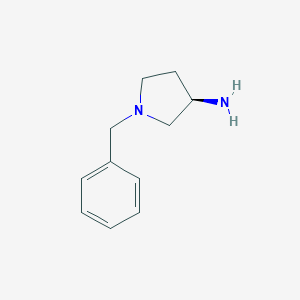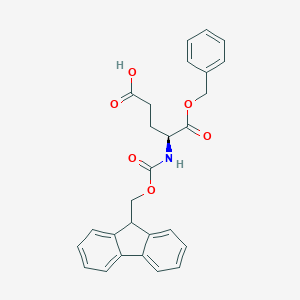
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Netilmicin (sulfate) is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the bacterium Micromonospora inyoensis. Netilmicin is known for its ability to kill a wide variety of bacteria, making it a valuable tool in the treatment of serious infections, particularly those resistant to other antibiotics like gentamicin .
Vorbereitungsmethoden
Netilmicin is synthesized by the alkylation of sisomicin, specifically creating a 1-N-ethyl derivative. The industrial production of netilmicin sulfate involves several steps:
Alkylation of Sisomicin: Sisomicin is alkylated to form netilmicin.
Purification: The product is purified to remove any impurities and by-products.
Formulation: The purified netilmicin is then formulated into injectable or ophthalmic pharmaceutical preparations
Analyse Chemischer Reaktionen
Netilmicin undergoes various chemical reactions, including:
Oxidation: Netilmicin can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Similar to other aminoglycosides, netilmicin can undergo reduction reactions.
Substitution: Netilmicin can participate in substitution reactions, particularly involving its amino groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Netilmicin has a wide range of scientific research applications:
Wirkmechanismus
Netilmicin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This binding inhibits protein synthesis in susceptible organisms, leading to bacterial cell death. The specific molecular targets include four nucleotides of 16S rRNA and a single amino acid of protein S12 .
Vergleich Mit ähnlichen Verbindungen
Netilmicin is similar to other aminoglycosides such as gentamicin, amikacin, and tobramycin. it has some unique properties:
Gentamicin: Netilmicin has similar antibacterial activity but is less ototoxic, making it safer for long-term use.
Amikacin: Both have similar efficacy, but netilmicin is less nephrotoxic.
Tobramycin: Netilmicin is effective against a broader range of gentamicin-resistant bacteria.
These unique properties make netilmicin a valuable alternative in treating infections, especially in patients who are at risk of adverse effects from other aminoglycosides.
Eigenschaften
CAS-Nummer |
124379-89-1 |
|---|---|
Molekularformel |
C13H15BrN5O7PS |
Molekulargewicht |
496.23 g/mol |
IUPAC-Name |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Synonyme |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




